3,3-Dimethyl-2-pentanol

Environmental fate modelling Air–water partitioning Volatilisation potential

3,3-Dimethyl-2-pentanol (CAS 19781-24-9, synonym methyl-tert-pentylcarbinol) is a branched, chiral secondary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g·mol⁻¹. It belongs to the dimethylpentanol isomer family, which includes at least eight constitutional isomers sharing the same formula but differing in the position of methyl substituents and the hydroxyl group.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 19781-24-9
Cat. No. B021356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-pentanol
CAS19781-24-9
Synonyms3,3-DIMETHYL-2-PENTANOL
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(C)O
InChIInChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3
InChIKeyFCUOIGTWJDBTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-2-pentanol (CAS 19781-24-9): Procurement-Relevant Physicochemical Profile and Comparator Landscape


3,3-Dimethyl-2-pentanol (CAS 19781-24-9, synonym methyl-tert-pentylcarbinol) is a branched, chiral secondary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g·mol⁻¹ [1]. It belongs to the dimethylpentanol isomer family, which includes at least eight constitutional isomers sharing the same formula but differing in the position of methyl substituents and the hydroxyl group [2]. Its secondary alcohol classification, specific gem-dimethyl substitution pattern at C3, and the resulting steric and electronic profile distinguish it from tertiary alcohols such as 2,3-dimethyl-2-pentanol and 2,4-dimethyl-2-pentanol, as well as from other secondary isomers such as 3,4-dimethyl-2-pentanol .

Why 3,3-Dimethyl-2-pentanol Cannot Be Generically Substituted by Other C₇H₁₆O Isomers


Although all dimethylpentanol isomers share the identical molecular formula (C₇H₁₆O) and similar molecular weight, their environmental partitioning behaviour, phase-change properties, and chemical reactivity diverge substantially due to differences in branching topology and alcohol class [1]. The Henry's law solubility constant (Hscp) of 3,3-dimethyl-2-pentanol is 9.0×10⁻² mol·m⁻³·Pa⁻¹, approximately one order of magnitude lower than that of its constitutional isomer 2,3-dimethyl-2-pentanol (9.2×10⁻¹ mol·m⁻³·Pa⁻¹), indicating profoundly different air–water partitioning [2]. Furthermore, as a secondary alcohol, 3,3-dimethyl-2-pentanol is oxidizable to 3,3-dimethyl-2-pentanone, whereas the tertiary isomer 2,3-dimethyl-2-pentanol is resistant to mild oxidation – a functional distinction that directly determines synthetic utility [3]. Substituting one isomer for another without accounting for these quantified property differences can lead to erroneous environmental fate predictions, failed synthetic routes, or unexpected product distributions in acid-catalysed dehydration reactions.

3,3-Dimethyl-2-pentanol: Comparator-Anchored Quantitative Differentiation Evidence


Henry's Law Solubility Constant: ~10-Fold Lower Air–Water Partitioning vs. 2,3-Dimethyl-2-pentanol

3,3-Dimethyl-2-pentanol exhibits a Henry's law solubility constant (Hscp) of 9.0×10⁻² mol·m⁻³·Pa⁻¹ at 298.15 K (Yaws 2003), which is approximately 10-fold lower than that of its isomer 2,3-dimethyl-2-pentanol (Hscp = 9.2×10⁻¹ mol·m⁻³·Pa⁻¹ at 298.15 K; Yaffe et al. 2003), both sourced from the same authoritative compilation [1][2]. The lower Hscp value indicates that 3,3-dimethyl-2-pentanol partitions preferentially into the aqueous phase and is substantially less prone to volatilisation from water than its 2,3-dimethyl isomer.

Environmental fate modelling Air–water partitioning Volatilisation potential

Water Solubility: 3-Fold Lower Aqueous Solubility vs. 2,3-Dimethyl-2-pentanol Driving Differential Environmental Mobility

The EPISuite-estimated water solubility of 3,3-dimethyl-2-pentanol at 25°C is 5,087 mg·L⁻¹ (log Kow = 2.13), whereas the experimental water solubility of 2,3-dimethyl-2-pentanol is reported as approximately 15,170 mg·L⁻¹ at 25°C [1]. This ~3-fold lower aqueous solubility for 3,3-dimethyl-2-pentanol is consistent with its distinct branching pattern and lower Henry's law constant, and it implies higher sorption potential to organic matter and lower mobility in aqueous environmental compartments.

Aqueous solubility Environmental partitioning Bioaccumulation assessment

Boiling Point and Vapour Pressure: Altered Distillation Behaviour and Volatility vs. 3,4-Dimethyl-2-pentanol

The ACD/Labs-predicted boiling point of 3,3-dimethyl-2-pentanol is 138.3 ± 8.0°C at 760 mmHg, with a vapour pressure of 2.8 ± 0.5 mmHg at 25°C, compared to 144.4 ± 8.0°C and 2.0 ± 0.6 mmHg for the secondary alcohol isomer 3,4-dimethyl-2-pentanol . The 6.1°C lower boiling point and 40% higher vapour pressure of the 3,3-isomer reflect reduced intermolecular dispersion forces resulting from the more compact gem-dimethyl substitution at C3.

Distillation separation Volatility ranking Process engineering

Secondary vs. Tertiary Alcohol Classification: Predictably Divergent Oxidation Reactivity

3,3-Dimethyl-2-pentanol is a secondary alcohol with the hydroxyl group attached to C2, which bears one hydrogen and two alkyl substituents [1]. Under standard oxidising conditions (e.g., KMnO₄, CrO₃, or K₂Cr₂O₇/H₂SO₄), it is oxidized to 3,3-dimethyl-2-pentanone [2]. In contrast, 2,3-dimethyl-2-pentanol is a tertiary alcohol (the –OH carbon bears zero hydrogens and three alkyl groups) and is resistant to oxidation under these same conditions without C–C bond cleavage. This binary reactivity difference – oxidizable vs. oxidation-resistant – is absolute within the isomer family and constitutes a first-order selection criterion for synthetic chemists requiring either a ketone precursor or an oxidation-stable solvent/intermediate.

Oxidation susceptibility Synthetic route design Ketone intermediate

Acid-Catalysed Dehydration Product Distribution: Carbocation Rearrangement Dictates Alkene Outcome

When heated with concentrated H₂SO₄, 3,3-dimethyl-2-pentanol initially generates a secondary carbocation at C2, which undergoes a methyl shift to form a more stable tertiary carbocation prior to deprotonation [1]. The major dehydration product is 2,3-dimethyl-2-pentene (via the rearranged tertiary carbocation), accompanied by minor products including E-3,4-dimethyl-2-pentene and 3,3-dimethyl-1-pentene . In contrast, 2,3-dimethyl-2-pentanol (a tertiary alcohol) dehydrates via a tertiary carbocation directly at the C2 position, with no rearrangement required, resulting in a different kinetic profile and potentially different product distribution. The systematic carbocation rearrangement associated with 3,3-dimethyl-2-pentanol makes its dehydration outcome mechanistically distinct and less predictable if one assumes generic behaviour across the isomer family.

Dehydration mechanism Carbocation rearrangement Alkene product selectivity

Flash Point Safety Classification: Marginally Lower Flash Point vs. 3,4-Dimethyl-2-pentanol

The flash point of 3,3-dimethyl-2-pentanol is reported as 42.3°C (calculated value) , compared to 47.8 ± 8.6°C for 3,4-dimethyl-2-pentanol . Although both fall within flammable liquid classifications, the 5.5°C lower flash point of the 3,3-isomer may place it closer to regulatory thresholds (e.g., GHS Category 3 flammable liquids: flash point ≥ 23°C and ≤ 60°C), with implications for storage, transport labelling, and process safety design.

Flammability classification Safe handling Transport regulations

3,3-Dimethyl-2-pentanol: Evidence-Grounded Application Scenarios for Research and Industrial Procurement


Environmental Fate Modelling Requiring Isomer-Specific Henry's Law Constants

When constructing multimedia environmental fate models (e.g., Level III fugacity models), the 10-fold difference in Henry's law solubility constant between 3,3-dimethyl-2-pentanol (9.0×10⁻² mol·m⁻³·Pa⁻¹) and 2,3-dimethyl-2-pentanol (9.2×10⁻¹ mol·m⁻³·Pa⁻¹) produces fundamentally different compartmental distribution predictions [1]. Use of a generic or averaged alcohol Henry's constant will misallocate the compound between air and water phases. Procurement of the correct isomer with documented, source-verified Hscp data is essential for regulatory submissions that require chemical-specific partitioning parameters.

Synthetic Route Design Requiring a Secondary Alcohol Chiral Building Block

3,3-Dimethyl-2-pentanol bears a chiral centre at C2 and is classified as a secondary alcohol, rendering it oxidizable to 3,3-dimethyl-2-pentanone under standard conditions [2]. In synthetic sequences requiring a chiral alcohol that can be transformed into a ketone for further functionalisation (e.g., asymmetric synthesis of pharmaceutical intermediates), 3,3-dimethyl-2-pentanol is functionally suited. The tertiary alcohol isomer 2,3-dimethyl-2-pentanol cannot serve this role, as it resists oxidation and does not provide the same downstream ketone intermediate.

Gas Chromatography Retention Index Calibration Using Authenticated Alcohol Intermediate

3,3-Dimethyl-2-pentanol is documented as a synthetic precursor to 3,3-dimethyl-1-pentene, which is employed for estimating gas chromatography retention parameters . Laboratories performing GC method development or retention index libraries for branched C₇ alcohols and alkenes require authenticated 3,3-dimethyl-2-pentanol to ensure retention time reproducibility. Substitution with a different dimethylpentanol isomer will shift the retention time, compromising library matching and peak identification confidence.

Acid-Catalysed Alkene Synthesis with Defined Carbocation Rearrangement Outcomes

The dehydration of 3,3-dimethyl-2-pentanol under concentrated H₂SO₄ proceeds via a secondary-to-tertiary carbocation rearrangement, yielding 2,3-dimethyl-2-pentene as the major product alongside minor regioisomeric alkenes . This mechanistic pathway – distinct from that of tertiary alcohols – can be exploited in teaching laboratories and mechanistic research to demonstrate carbocation rearrangement phenomena. Researchers designing experiments to study methyl shift kinetics or product distributions in E1 eliminations specifically require this secondary alcohol isomer rather than a tertiary analog that bypasses rearrangement.

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